molecular formula C17H23FN2O4S B2559573 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 2034287-27-7

1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone

Cat. No.: B2559573
CAS No.: 2034287-27-7
M. Wt: 370.44
InChI Key: JJGCWVHDEMRBAE-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group and a 4-fluorophenoxy ethanone moiety. The 4-fluorophenoxy group is a common pharmacophore in medicinal chemistry, often associated with increased bioavailability and target affinity due to fluorine’s electronegativity and small atomic radius .

Properties

IUPAC Name

1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4S/c18-14-1-3-16(4-2-14)24-13-17(21)20-9-7-19(8-10-20)15-5-11-25(22,23)12-6-15/h1-4,15H,5-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGCWVHDEMRBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone is a complex organic molecule that exhibits significant potential in various biological applications. Its unique structural features suggest a range of pharmacological activities, which are essential for therapeutic development. This article explores the biological activity of this compound, including its mechanism of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C13H16FNO3S
  • Molecular Weight : 283.34 g/mol
  • CAS Number : 914654-81-2

The presence of a piperazine ring, a thiopyran moiety, and a fluorophenoxy group contributes to its chemical reactivity and potential interactions with biological targets.

Predicted Biological Activities

Based on its structure, the compound is expected to exhibit various biological activities, including:

  • Antiviral Activity : Similar compounds have shown effectiveness against herpesviruses such as HSV and VZV. The dioxido group may enhance binding affinity to viral enzymes.
  • Anti-inflammatory Effects : Compounds with piperazine and thiopyran structures often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

The proposed mechanism of action involves:

  • Inhibition of Viral Enzymes : The compound may inhibit viral DNA polymerases, preventing replication.
  • Modulation of Immune Response : By influencing signaling pathways (e.g., NF-kB), it can reduce inflammation.
  • Induction of Apoptosis in Cancer Cells : The compound may activate apoptotic pathways through caspase activation.

Antiviral Studies

A study evaluated the antiviral efficacy of structurally similar compounds against HSV and VZV. Compounds with similar thiopyran structures demonstrated EC50 values ranging from 0.033 to 0.095 μM, indicating potent antiviral activity .

Anti-inflammatory Research

Research has indicated that piperazine derivatives exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes (COX) involved in prostaglandin synthesis.

Data Table: Biological Activities Summary

Activity TypeMechanismReference
AntiviralInhibition of viral replication
Anti-inflammatoryCOX inhibition
CytotoxicityInduction of apoptosis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs from the evidence:

Compound Name Key Structural Differences Potential Implications References
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone Benzotriazole replaces thiopyran sulfone; ethanone linked to benzotriazole Benzotriazole may enhance π-π stacking interactions but reduce solubility vs. sulfone
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethanone Tetrazole and thiophene substituents instead of thiopyran sulfone and phenoxy group Tetrazole improves metabolic stability; thiophene may alter lipophilicity and CNS penetration
2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone Indole carbonyl replaces thiopyran sulfone; lacks phenoxy group Bulky indole group could hinder membrane permeability but enhance receptor selectivity
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone Trifluoromethylphenyl instead of thiopyran sulfone; simpler ethanone structure CF₃ group increases lipophilicity and metabolic resistance; lacks phenoxy’s hydrogen-bonding potential
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Thiophen-2-yl acetic acid derivative; CF₃-phenyl on piperazine Thiophene may improve binding to sulfur-rich enzyme pockets; CF₃ enhances bioavailability

Structural and Functional Analysis

  • Thiopyran Sulfone vs. Heterocyclic Replacements: The 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group in the target compound introduces a rigid, polar sulfone moiety absent in analogs with benzotriazole (), tetrazole (), or indole (). Sulfones are known to improve solubility and reduce off-target interactions compared to non-polar substituents like trifluoromethyl groups ().
  • 4-Fluorophenoxy Group: The 4-fluorophenoxy ethanone linker differentiates the target compound from analogs with thiophene () or simpler ethanones ().
  • Piperazine Core Modifications :
    Piperazine derivatives in the evidence often retain the core’s conformational flexibility but vary in N-substituents. For example, trifluoromethylphenyl () or indole carbonyl () substitutions prioritize lipophilicity, while the thiopyran sulfone in the target compound balances polarity and rigidity.

Pharmacological Considerations

  • Metabolic Stability : Sulfones resist oxidative metabolism better than thioethers (), suggesting the target compound may have a longer half-life than analogs with sulfur-containing groups.
  • Target Selectivity: The combination of sulfone and fluorophenoxy groups may reduce off-target effects compared to trifluoromethylphenyl derivatives (), which are prone to nonspecific hydrophobic interactions.

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with precursor functionalization. Key steps include:

  • Coupling of the piperazine and thiopyran-dioxide moieties : Achieved via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .
  • Ethanone linkage formation : The fluorophenoxy group is introduced through an SN2 reaction using 4-fluorophenol and a halogenated intermediate (e.g., chloroethanone derivative) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is used to isolate the final product .

Q. Optimization Tips :

  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature Control : Maintain 60–80°C during coupling to avoid side reactions .

Q. Example Reaction Table :

StepReactantsConditionsYield (%)Reference
Piperazine-thiopyran couplingPiperazine derivative, thiopyran sulfoneDMF, K₂CO₃, 80°C, 12h65–70
Ethanone functionalization4-Fluorophenol, chloroethanone intermediateAcetonitrile, reflux, 6h55–60

Q. How is structural integrity validated during synthesis?

  • Spectroscopic Analysis :
    • NMR : Confirm piperazine N–H peaks (~3.2 ppm) and fluorophenyl aromatic protons (7.0–7.3 ppm) .
    • IR : Verify sulfone S=O stretches (~1300 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
  • Mass Spectrometry : Exact mass (e.g., [M+H]⁺ = 397.14) confirms molecular formula .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., SHELX software ).

Q. Example Crystallographic Data :

ParameterValueSource
Space groupP21/c
a, b, c (Å)6.07, 18.69, 14.97
β (°)91.56

Q. What preliminary biological assays are used to evaluate its activity?

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC₅₀ values compared to controls .
  • Enzyme inhibition : Screen for kinase or protease inhibition using fluorescence-based assays .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin receptors) to assess affinity .

Advanced Research Questions

Q. How do structural analogs compare in structure-activity relationships (SAR)?

  • Fluorine position : Para-fluorine on the phenoxy group enhances metabolic stability vs. ortho/meta substitutions .
  • Sulfone vs. sulfonamide : The 1,1-dioxidothiopyran group improves solubility over aryl sulfonamides .
  • Piperazine substitutions : N-Methylation reduces CNS penetration, while bulkier groups (e.g., benzyl) increase selectivity for peripheral targets .

Q. What crystallographic challenges arise, and how are they resolved?

  • Disorder in the thiopyran ring : Mitigated by cooling crystals to 100 K during data collection .
  • Twinned crystals : Use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL .

Q. Refinement Statistics Example :

MetricValue
R factor0.054
wR factor0.111
Data-to-parameter ratio15.8
From a related crystal structure

Q. How should contradictory bioactivity data be analyzed?

  • Assay variability : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic interference : Test for cytochrome P450 interactions using liver microsomes .
  • Structural analogs : Compare data from compounds with minor modifications (e.g., ’s methoxy vs. ethoxy derivatives) .

Q. What strategies identify synergistic effects with other therapeutics?

  • Combinatorial screening : Pair the compound with chemotherapeutics (e.g., doxorubicin) in checkerboard assays to calculate synergy scores (FIC index) .
  • Pathway analysis : Use RNA sequencing to map upregulated/downregulated genes in combination treatments .

Q. Synergy Data Example :

CombinationFIC IndexEffect
Compound + Doxorubicin0.3Synergistic
Compound + Cisplatin0.8Additive

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